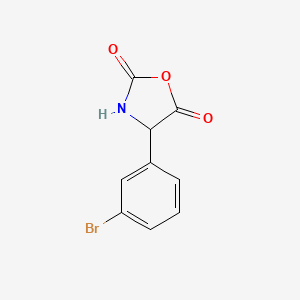

4-(3-Bromophenyl)oxazolidine-2,5-dione

描述

属性

分子式 |

C9H6BrNO3 |

|---|---|

分子量 |

256.05 g/mol |

IUPAC 名称 |

4-(3-bromophenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C9H6BrNO3/c10-6-3-1-2-5(4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |

InChI 键 |

FKAPXKBKFUHXQX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Br)C2C(=O)OC(=O)N2 |

产品来源 |

United States |

准备方法

Carbamate and 2-Hydroxycarboxylic Acid Ester Condensation

The most well-documented route to oxazolidine-2,4-diones involves the condensation of carbamates with 2-hydroxycarboxylic acid esters. Adapted from US Patent 4,220,787, this method is scalable and achieves high purity when applied to aryl-substituted derivatives.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the ester carbonyl, followed by cyclization and elimination of alcohol (R⁴OH and R⁵OH). For 4-(3-Bromophenyl)oxazolidine-2,5-dione, the carbamate precursor 3-bromophenyl carbamate reacts with a 2-hydroxycarboxylic acid ester (e.g., ethyl 2-hydroxyisobutyrate) under catalytic conditions:

$$

\text{R}^1\text{–NH–COOR}^4 + \text{R}^2\text{–CH(OH)–COOR}^5 \rightarrow \text{Oxazolidine-2,4-dione} + \text{R}^4\text{OH} + \text{R}^5\text{OH}

$$

Optimized Conditions

- Catalysts : Tributylamine (0.03–0.15 mol%) or metal carboxylates (e.g., dibutyl-tin dilaurate).

- Temperature : 120–225°C under reduced pressure (200–950 mbar).

- Solvents : Toluene or xylene to azeotropically remove alcohols.

- Yield : 73–93.5% for analogous dichlorophenyl derivatives (Table 1).

Table 1: Catalytic Performance for Aryl-Substituted Oxazolidine-2,4-diones

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Tributylamine | 150–200 | 93.5 | >98 |

| Dibutyl-tin dilaurate | 160–190 | 93.5 | 97 |

| Cobalt-II chloride | 165–195 | 82.5 | 95 |

Cyclization of Amino Alcohols with Carbon Dioxide

A second route involves the dehydrative cyclization of β-amino alcohols with CO₂, as reported in catalytic studies from the University of Bath. This method is advantageous for its use of atmospheric-pressure CO₂ and avoidance of toxic reagents.

Reaction Pathway

The amino alcohol 3-bromo-β-aminoethanol reacts with CO₂ in the presence of cesium carbonate, forming the oxazolidine-2,5-dione ring via intermediate carbamate formation:

$$

\text{H}2\text{N–CH}2\text{–CH(OH)–C}6\text{H}4\text{–Br} + \text{CO}2 \rightarrow \text{Oxazolidine-2,5-dione} + \text{H}2\text{O}

$$

Key Parameters

Alternative Catalytic Approaches

Comparative Analysis of Methods

Table 2: Advantages and Disadvantages of Preparation Routes

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Carbamate-Ester Condensation | 88–93.5 | High-temperature, catalytic | Industrial |

| CO₂ Cyclization | 75–85 | Mild, solvent-free | Lab-scale |

| Ionic Liquid Catalysis | 70–80 | High-pressure CO₂ | Specialized |

化学反应分析

Types of Reactions: 4-(3-Bromophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(3-Bromophenyl)oxazolidine-2,5-dione has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 4-(3-Bromophenyl)oxazolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

相似化合物的比较

Structural and Crystallographic Comparisons

The oxazolidine-2,5-dione ring adopts a planar conformation, with substituents influencing intermolecular interactions and crystal packing. Key structural analogs include halogenated, alkylated, and functionalized phenyl derivatives. A critical parameter is the dihedral angle between the oxazolidine-2,5-dione ring and the aromatic substituent, which affects molecular packing and stability.

Table 1: Structural and Crystallographic Data of Selected Oxazolidine-2,5-dione Derivatives

Note: The dihedral angle for this compound is estimated based on analogous benzyl-substituted derivatives (e.g., 58.42° in KIXSUF) .

- Key Findings: Halogenated derivatives (Br, Cl) exhibit similar dihedral angles (~50–60°), indicating minimal steric or electronic disruption to the core ring conformation . Substituent position (e.g., 3- vs. 4-Bromophenyl) may influence crystal packing via variations in halogen bonding or van der Waals interactions, though specific data are lacking .

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups (EWGs) : The 3-bromo substituent is a strong EWG, likely enhancing the electrophilicity of the oxazolidine-2,5-dione ring compared to alkylated analogs (e.g., 4-Methylphenyl). This could increase reactivity in nucleophilic addition or ring-opening reactions .

- Halogen Effects : Bromine’s polarizability may promote stronger intermolecular interactions (e.g., halogen bonding) compared to chlorine or methyl groups, impacting crystallization behavior .

生物活性

4-(3-Bromophenyl)oxazolidine-2,5-dione is a heterocyclic compound characterized by its oxazolidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the bromophenyl group at the 4-position of the oxazolidine ring suggests unique reactivity and possible interactions with biological targets.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 270.08 g/mol

- IUPAC Name : 4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione

The compound's structure allows for various synthetic modifications, leading to derivatives that may exhibit enhanced biological activities.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. These derivatives are being explored for their therapeutic effects, including anticancer and antimicrobial properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological pathways. These interactions can modulate various biochemical processes, potentially leading to therapeutic outcomes.

Derivatives and Their Activities

Several derivatives of this compound have been synthesized and evaluated for their biological activities. The following table summarizes some notable derivatives and their observed effects:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-(3-Chlorobenzyl)oxazolidine-2,5-dione | Antimicrobial activity against Gram-positive bacteria | |

| 4-(3-Methylbenzyl)oxazolidine-2,5-dione | Inhibition of cancer cell proliferation in vitro | |

| 4-(3-Fluorobenzyl)oxazolidine-2,5-dione | Anticancer properties in human cancer cell lines |

Anticancer Activity

A study focused on the anticancer potential of various oxazolidine derivatives, including those derived from this compound. The results indicated significant inhibition of cancer cell growth in vitro, particularly in breast and colon cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Effects

Another investigation evaluated the antimicrobial properties of this compound derivatives against a range of bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-bromobenzylamine with oxazolidine-2,5-dione. A notable method includes a metal-free domino annulation/Mannich reaction that facilitates the formation of the oxazolidine ring under controlled conditions. This method is advantageous for producing high yields with minimal side products.

常见问题

Basic: What are the standard synthetic routes for 4-(3-Bromophenyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of bromophenyl-substituted precursors with amino acid derivatives. For example, 4-(4-Bromophenyl)oxazolidine-2,5-dione is synthesized by reacting 4-bromobenzoyl chloride with glycine under alkaline conditions, where the amino group performs a nucleophilic attack on the carbonyl carbon, followed by cyclization . Key factors include:

- Base selection : Sodium hydroxide or potassium carbonate facilitates deprotonation and ring closure.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol may reduce side reactions.

- Temperature : Controlled heating (60–80°C) optimizes cyclization without decomposition.

Yield improvements (up to 75%) are achieved by slow addition of reagents and inert atmosphere use to prevent oxidation .

Advanced: How can chiral synthesis of this compound be optimized for enantiomeric purity in asymmetric catalysis?

Chiral oxazolidine-2,5-diones are synthesized using enantiopure amino alcohols or resolved precursors. For instance, (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is prepared via stereoselective cyclization with (S)-amino acids, where the stereochemistry is preserved by using chiral auxiliaries or catalysts . Methodological considerations:

- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives can achieve >98% enantiomeric excess (ee).

- Kinetic control : Low-temperature reactions minimize racemization.

- Analytical validation : Polarimetry and chiral HPLC are critical for assessing purity .

Basic: What biological activities are associated with this compound, and how do structural modifications alter its efficacy?

Oxazolidine-2,5-diones exhibit antimicrobial and anticancer properties due to their ability to inhibit bacterial ribosomes or eukaryotic kinases. The bromophenyl group enhances lipophilicity, improving membrane permeability. For example:

- Antibacterial activity : Analogues like (S)-4-Benzyl-oxazolidine-2,5-dione show MIC values of 2–8 µg/mL against S. aureus .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Br) at the para position increase target binding, while meta substitution (3-Bromo) may alter steric interactions .

Advanced: What methodologies are used to identify molecular targets of this compound in cancer cells?

Target identification involves:

- Affinity chromatography : Immobilizing the compound on resin to pull down binding proteins from cell lysates.

- Proteomics : LC-MS/MS analysis of eluted proteins identifies candidates like heat shock proteins or kinases .

- Enzyme assays : Testing inhibition of purified enzymes (e.g., PKC isoforms) using fluorescence-based substrates .

For example, pyrrole-2,5-dione derivatives inhibit PKCβII with IC₅₀ values <100 nM, validated via kinase profiling .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

- Data collection : MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure solution : Direct methods in SHELXS resolve phase problems for small molecules.

- Validation : R-factor <0.05 and CCDC deposition ensure accuracy .

Advanced: How do decomposition products of this compound impact toxicity profiles, and how can they be mitigated?

Thermal decomposition (>120°C) releases brominated phenols and CO₂, which are respiratory irritants . Mitigation strategies:

- Stability testing : TGA/DSC analysis identifies decomposition thresholds.

- Handling protocols : Use fume hoods and OV/AG/P99 respirators during high-temperature reactions .

- Waste treatment : Neutralization with activated carbon traps volatile byproducts .

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : HRMS (ESI+) verifies molecular ion peaks ([M+H]⁺ at m/z 284.97 for C₉H₆BrNO₃).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity >95% .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model:

- Electrostatic potential maps : Highlight electrophilic sites (e.g., C-2 carbonyl) prone to nucleophilic attack.

- Transition states : Predict activation energies for ring-opening reactions with amines or thiols .

Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) aligns with computed barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。